4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,5,6,7,8,9a-Hexahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,9a-hexahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol-containing compound with a suitable amine and a carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,9a-Hexahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4a,5,6,7,8,9a-Hexahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,9a-hexahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur and nitrogen atoms in the compound play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo 7annulene
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- (4aR,5S)-1-Hydroxy-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Uniqueness
4a,5,6,7,8,9a-Hexahydro-1H-1benzothiolo[2,3-d]pyrimidine-2,4-dione is unique due to its combination of sulfur and nitrogen atoms within a heterocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2S/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h7,9H,1-4H2,(H2,11,12,13,14) |
InChI Key |
PVWADTCMGRSPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3C(S2)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.